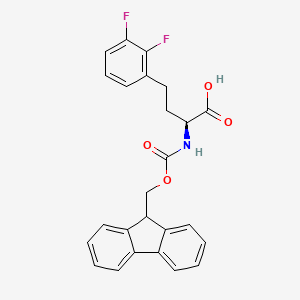

Fmoc-2,3-difluoro-L-homophenylalanine

Description

Overview of Unnatural Amino Acids as Research Building Blocks

Unnatural amino acids (UAAs) are non-proteinogenic amino acids, meaning they are not one of the twenty standard amino acids encoded by the universal genetic code. bitesizebio.com These compounds can be chemically synthesized or found in nature as secondary metabolites. sigmaaldrich.comrsc.org Their true power lies in their structural and functional diversity, which allows scientists to introduce novel chemical properties into peptides and proteins. rsc.orgnih.gov

The incorporation of UAAs is a powerful strategy for a variety of applications in protein engineering and drug discovery. sigmaaldrich.comrsc.org They can be used to:

Probe Protein Structure and Function: By replacing a natural amino acid with a UAA, researchers can study protein dynamics, interactions, and conformational changes. nih.gov

Enhance Protein Stability: Modifications, such as N-methylation, can increase a peptide's resistance to degradation in vivo, improving its half-life and bioavailability. nih.gov

Create Novel Biocatalysts: The introduction of UAAs can alter the physicochemical properties of enzymes, leading to the design of more efficient and robust biocatalysts. rsc.org

Develop Therapeutic Peptides: UAAs are used to construct peptidomimetics and peptide analogs with improved potency, selectivity, and pharmacokinetic profiles. sigmaaldrich.com Techniques like photo cross-linking with p-benzoyl-phenylalanine and fluorescent labeling further expand their utility as molecular probes. bitesizebio.com

The Strategic Role of Fluorine in Amino Acid and Peptide Modification

Among the various modifications available, the introduction of fluorine into amino acid side chains has emerged as a particularly effective strategy in medicinal chemistry and protein science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.gov Its small van der Waals radius, comparable to that of a hydrogen atom, means it can often be substituted with minimal steric disruption. nih.gov

The strategic incorporation of fluorine can profoundly influence a peptide's characteristics:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. nih.gov

Conformational Control: Fluorine's electronegativity can influence local stereoelectronic effects, allowing for precise control over the conformation of individual amino acid side chains and, consequently, the secondary structure of peptides. nih.gov

Binding Affinity: Fluorination can alter the lipophilicity and electrostatic interactions of an amino acid side chain, potentially enhancing binding to biological targets. nih.govrsc.org

Bioavailability: Increased lipophilicity due to fluorination can improve a peptide's ability to cross cell membranes. rsc.org

Probing and Imaging: The stable isotope ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent, non-perturbing probe for Nuclear Magnetic Resonance (NMR) spectroscopy to study protein environments and dynamics. nih.govnih.gov

Positioning of Fmoc-2,3-difluoro-L-homophenylalanine within Advanced Fluorinated Amino Acid Research

This compound is a highly specialized unnatural amino acid that combines several key features for advanced peptide synthesis. It is part of a sophisticated class of building blocks designed for creating peptides with finely tuned properties.

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. nbinno.comyoutube.com Its use is central to modern Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise and controlled assembly of peptide chains. youtube.comchempep.comnih.gov The Fmoc group's key advantage is its stability under acidic conditions and its clean removal with a mild base, typically piperidine (B6355638), which preserves acid-labile side-chain protecting groups until the final step of synthesis. nbinno.comchempep.com

Homophenylalanine Structure: As a derivative of phenylalanine, homophenylalanine possesses an extended side chain with an additional methylene (B1212753) group. This extension provides a different spatial presentation of the aromatic ring, which can influence peptide conformation, receptor binding, and pharmacokinetic properties in ways distinct from its natural counterpart, phenylalanine. nbinno.comchemimpex.com

Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring at the 2 and 3 positions introduces the unique electronic and steric properties associated with fluorination. This specific substitution pattern is expected to modulate the hydrophobicity, aromaticity, and conformational preferences of the side chain, offering a tool to refine peptide-protein interactions.

Thus, this compound represents a convergence of these three strategic elements. It is designed for researchers aiming to leverage the benefits of fluorination and an extended side-chain scaffold within the robust and precise framework of Fmoc-based peptide synthesis. Its application lies in the rational design of novel peptides for therapeutic development and as probes for fundamental biological research.

Physicochemical Properties of this compound

The unique structural characteristics of this compound dictate its behavior in chemical synthesis and its potential impact on peptide structure.

| Property | Value |

| Chemical Formula | C₂₅H₂₁F₂NO₄ |

| Molecular Weight | 437.44 g/mol |

| CAS Number | 1260609-44-6 |

| Appearance | Assumed to be a solid, consistent with similar Fmoc-protected amino acids. |

| Solubility | Expected to be soluble in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |

| Chirality | L-configuration |

Data for Appearance and Solubility are inferred from the properties of similar compounds.

Synthesis and Purification

The synthesis of complex unnatural amino acids like this compound is a multi-step process. While specific, published synthetic routes for this exact isomer are not widely available, the general approach can be inferred from established methods for creating similar fluorinated and Fmoc-protected amino acids.

A plausible synthetic strategy would begin with a suitably protected and fluorinated starting material, which is then elaborated to introduce the amino and carboxylic acid functionalities with the correct stereochemistry. The final key step is the protection of the α-amino group with the Fmoc moiety. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions. nih.gov

Purification of the final product is critical to ensure high quality for peptide synthesis. This is generally accomplished through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or by-products from the Fmoc protection step. The purity is then typically verified using High-Performance Liquid Chromatography (HPLC) and the structure confirmed by NMR spectroscopy and mass spectrometry.

Application in Peptide Science

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chempep.com This methodology involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

The process for incorporating this compound into a peptide sequence follows a standard SPPS cycle:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base (e.g., 20% piperidine in DMF) to expose a free amino group.

Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent (such as HBTU, HATU, or DIC). This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amino group of the growing chain.

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated with different amino acids until the desired peptide sequence is assembled. The difluorinated homophenylalanine residue can be placed at specific positions within the peptide to systematically probe its influence on structure and function.

The incorporation of this specific amino acid is hypothesized to influence the resulting peptide by:

Enhancing Proteolytic Stability: The fluorinated aromatic ring can sterically hinder the approach of proteases, potentially increasing the peptide's half-life.

Altering Receptor Interactions: The modified electronic nature of the difluorophenyl ring can alter π-π stacking or other non-covalent interactions with a biological target, potentially leading to changes in binding affinity and selectivity.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQNPTJSKHQTCZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational and Structural Implications of 2,3 Difluoro L Homophenylalanine Incorporation into Peptides

Influence of Vicinal Difluorination on Amino Acid Rotamer Preferences

The introduction of two fluorine atoms on adjacent carbons (vicinal difluorination) in the side chain of homophenylalanine creates powerful conformational constraints. These constraints arise from a combination of steric and electronic effects, primarily the gauche effect associated with the C-F bonds. Organofluorine chemistry often reveals that molecules with vicinal fluorine atoms adopt predictable conformations due to hyperconjugative and/or dipole-dipole interactions associated with the C-F bond. nih.gov

Computational studies on simple vicinally difluorinated alkanes provide insight into the energetic landscape of the rotamers around the F-C-C-F dihedral angle. For an erythro-difluorinated system, which is analogous to one of the diastereomers of 2,3-difluoro-L-homophenylalanine, the gauche conformers are often isoenergetic and more stable than the anti conformer. mdpi.com This preference is contrary to what is typically observed for less electronegative or bulkier substituents, where steric hindrance favors the anti conformation. The stability of the gauche rotamers is attributed to favorable hyperconjugative interactions between the C-H or C-C bonding orbital and the C-F antibonding orbital (σ → σ*).

This inherent preference for specific dihedral angles in the side chain directly impacts the spatial presentation of the phenyl group. By locking the side chain into a limited set of conformations, the incorporation of 2,3-difluoro-L-homophenylalanine can reduce the conformational entropy of the peptide and pre-organize it for binding to a biological target. nih.gov Different diastereoisomers of such fluorinated amino acids are known to adopt distinct and predictable conformations in solution, highlighting their potential as shape-controlled building blocks for peptide science. nih.gov

| Rotamer (F-C-C-F) | Relative Energy (kcal/mol) | Predicted Population |

|---|---|---|

| gauche+ | 0.00 | 37.5% |

| gauche- | 0.00 | 37.5% |

| anti | +0.23 | 25.0% |

Impact on Peptide Backbone Conformations

The conformational biases originating in the fluorinated side chain extend to the peptide backbone, influencing the allowable dihedral angles (φ and ψ) and, consequently, the secondary structure. nih.gov

The Ramachandran plot graphically represents the sterically allowed combinations of φ and ψ angles for an amino acid residue within a peptide. proteopedia.orgresearchgate.net These angles define the conformation of the peptide backbone. proteopedia.org Distinct regions of the plot correspond to common secondary structures like α-helices and β-sheets. proteopedia.orgsilae.it

The incorporation of 2,3-difluoro-L-homophenylalanine is expected to significantly alter the accessible regions of the Ramachandran plot for that residue. The constrained side-chain rotamers can introduce steric clashes with the peptide backbone at certain φ/ψ combinations, rendering them energetically unfavorable. For instance, studies on related fluorinated amino acids have shown that they can promote an extended β-strand conformation. nih.gov This preference would manifest as a clustering of data points in the upper-left quadrant of the Ramachandran plot, which corresponds to the β-sheet region. Conversely, the steric bulk and electronic nature of the difluorinated side chain may disfavor the φ/ψ angles associated with right-handed α-helices.

| Secondary Structure | Approximate φ Angle | Approximate ψ Angle |

|---|---|---|

| Right-handed α-helix | -57° | -47° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Right-handed 310 helix | -49° | -26° |

| Left-handed α-helix | +57° | +47° |

The intrinsic tendency of an amino acid to favor or disfavor inclusion within an α-helix is known as its helical propensity. nih.gov Alanine has the highest propensity, while residues like glycine (B1666218) and proline are known helix-breakers. nih.gov Fluorination can have a complex effect on helical propensity. While some highly fluorinated analogs have been used to enhance the stability of α-helices through a "fluorous stabilization effect," the steric bulk of other fluorinated side chains can disrupt helical structures. mdpi.comresearchgate.net

Given the acyclic conformational constraints imposed by the 2,3-difluoro-homophenylalanine side chain, it is more likely to act as a helix disrupter than a stabilizer. The preferred gauche conformations of the side chain may create steric conflicts with the preceding and succeeding residues in the tight turn of an α-helix (which has 3.6 residues per turn). mdpi.com This disruption can be a deliberate design element to prevent the formation of an α-helix in a specific region of a peptide or to favor an alternative conformation, such as a β-turn or sheet.

| Amino Acid | ΔΔG (kcal/mol) | Propensity |

|---|---|---|

| Alanine (Ala) | 0.00 | High |

| Leucine (Leu) | 0.21 | High |

| Phenylalanine (Phe) | 0.54 | Neutral |

| Valine (Val) | 0.61 | Low |

| Glycine (Gly) | 1.00 | Very Low (Breaker) |

In contrast to its likely disruptive effect on α-helices, 2,3-difluoro-L-homophenylalanine can be a powerful promoter of β-sheet structures. Research on peptides containing similar β-2,3-difluoro-amino acids has demonstrated that combining them with standard α-amino acids can yield a stable, extended β-strand conformation. nih.gov This is because the side chain's conformational rigidity is compatible with the extended backbone structure of a β-strand.

Furthermore, these peptides can self-assemble to form well-ordered antiparallel β-sheets, stabilized by intermolecular hydrogen bonds and potential π-π stacking interactions between the aromatic rings. nih.gov This makes such residues highly appealing for the development of proteolytically stable foldamers that can mimic or disrupt protein-protein interactions mediated by β-sheets. nih.gov In other contexts, such as the inhibition of amyloid fibril formation, fluorinated amino acids have been strategically used as "β-sheet breakers" to prevent the aggregation associated with diseases like Alzheimer's. nih.gov The specific outcome—stabilization or disruption—depends on the peptide sequence and the structural context.

Turn structures, such as β-turns and γ-turns, are critical elements in peptides and proteins that allow the polypeptide chain to reverse its direction. The conformational control exerted by fluorinated amino acids can be harnessed to induce the formation of specific turns. nih.gov For example, fluorination has been successfully used to pre-organize peptides into β-hairpin turns. researchgate.net

In a study of a hexapeptide containing a related fluoro-amino acid, nuclear Overhauser effect (NOE) data suggested the formation of a turn structure, a finding that was supported by computational modeling. nih.gov The deviation from typical J-coupling values for an extended peptide also pointed towards a turn in the β-2/Ala3/β-4 region of the molecule. nih.gov Therefore, the incorporation of 2,3-difluoro-L-homophenylalanine can serve as a molecular staple, inducing a specific turn that might otherwise be transient or one of many possible conformations in a non-fluorinated peptide.

Effects on Higher-Order Peptide and Protein Architectures

The influence of 2,3-difluoro-L-homophenylalanine extends beyond secondary structure to the tertiary and quaternary organization of peptides and proteins. khanacademy.org By dictating local and secondary conformational preferences, this unnatural amino acid can guide the folding of an entire peptide chain into a specific three-dimensional shape.

The ability of peptides containing vicinally difluorinated residues to self-assemble into larger, ordered structures like antiparallel β-sheets is a prime example of influencing higher-order architecture. nih.gov This bottom-up control allows for the de novo design of novel biomaterials and foldamers—unnatural oligomers that adopt well-defined secondary and tertiary structures. researchgate.net By strategically placing these residues, it is possible to create stable, monomeric β-hairpin-like structures in aqueous solution or to modulate protein-protein interactions that are crucial for biological function. researchgate.netacs.org Ultimately, the precise conformational control offered by 2,3-difluoro-L-homophenylalanine provides a powerful means to fine-tune the structure and, by extension, the function of complex peptide and protein systems. researchgate.net

Implications for Tertiary Structure Folding

Key Research Findings on Fluorinated Amino Acid Impact on Peptide Conformation:

| Finding | Observation | Reference |

| Conformational Restriction | The bulky and electron-withdrawing nature of the difluorophenyl group can limit the rotational freedom (χ angles) of the side chain, predisposing the peptide backbone to certain dihedral angles (φ and ψ). | |

| Altered Hydrophobicity | Fluorination generally increases the hydrophobicity of the amino acid side chain, which can enhance hydrophobic interactions within the core of a folded peptide, potentially stabilizing the tertiary structure. nih.gov | |

| Dipole-Dipole Interactions | The C-F bonds introduce dipoles that can engage in favorable interactions with other polar groups within the peptide, contributing to the stability of a specific fold. | |

| Orthogonal Reactivity | The unique reactivity of the C-F bond can be exploited for specific labeling or cross-linking studies to probe tertiary contacts. |

While specific experimental data on peptides solely containing 2,3-difluoro-L-homophenylalanine is limited, the principles derived from studies on other fluorinated aromatic amino acids provide a strong basis for predicting its impact. The unique substitution pattern of the two fluorine atoms is expected to create a distinct electronic surface on the aromatic ring, potentially leading to novel non-covalent interactions that can direct tertiary folding.

Influence on Quaternary Structure and Oligomerization

Quaternary structure refers to the assembly of multiple peptide chains (subunits) into a larger functional complex. The incorporation of 2,3-difluoro-L-homophenylalanine can significantly influence this process. The same forces that dictate tertiary folding—hydrophobic interactions, electrostatic interactions, and steric effects—also govern the association of peptide subunits.

Peptide oligomerization is a concentration-dependent phenomenon that can be highly sensitive to the nature of the amino acid side chains at the protein-protein interface. nih.gov The introduction of the difluorinated moiety can either promote or inhibit oligomerization. For instance, the increased hydrophobicity of the fluorinated side chain could drive the association of peptide monomers to minimize their exposure to an aqueous environment. Conversely, unfavorable steric clashes or electrostatic repulsions between the difluorinated rings on adjacent subunits could prevent oligomerization.

Studies on the self-assembly of peptides have shown that subtle changes in the amino acid sequence can have a dramatic impact on the resulting supramolecular structures. nih.gov The specific arrangement of the fluorine atoms in 2,3-difluoro-L-homophenylalanine could lead to specific intermolecular packing arrangements, potentially favoring the formation of discrete oligomers with well-defined stoichiometries and geometries. nih.gov

Computational Chemistry and Molecular Modeling in Conformational Analysis

Computational methods are invaluable for predicting and understanding the conformational preferences of peptides containing non-canonical amino acids like 2,3-difluoro-L-homophenylalanine, especially when experimental data is scarce.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical techniques used to study the electronic structure and energetics of molecules with high accuracy. nih.gov For a peptide containing 2,3-difluoro-L-homophenylalanine, DFT calculations can be employed to:

Determine Low-Energy Conformations: By calculating the relative energies of different side-chain and backbone conformations, DFT can identify the most stable structures.

Analyze Intramolecular Interactions: DFT can provide detailed insights into the nature and strength of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, involving the fluorinated side chain.

Parameterize Force Fields: The results from DFT calculations can be used to develop or refine parameters for classical molecular mechanics force fields, which are essential for performing large-scale molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a peptide over time, offering a dynamic picture of its behavior. nih.gov For a peptide incorporating 2,3-difluoro-L-homophenylalanine, MD simulations can be used to:

Sample Conformational Space: MD simulations can explore a wide range of possible conformations, helping to identify the predominant folded states and the pathways between them. nih.gov

Assess Structural Stability: By running simulations under different conditions (e.g., temperature, solvent), the stability of the peptide's tertiary and quaternary structures can be evaluated.

Predict Oligomerization Propensity: MD simulations of multiple peptide chains can be used to study their self-assembly and predict the likelihood and nature of oligomer formation. researchgate.net

The stability of the system during an MD simulation can be assessed by monitoring parameters such as the root mean square deviation (RMSD) of the peptide backbone over time. mdpi.com

Analysis of Intermolecular and Intramolecular Interactions Involving Fluorine

The fluorine atoms in 2,3-difluoro-L-homophenylalanine are key players in mediating both intramolecular and intermolecular interactions. The analysis of these interactions is crucial for understanding the structural impact of this amino acid.

Types of Fluorine-Mediated Interactions:

| Interaction Type | Description |

| Dipole-Dipole | The polarized C-F bonds can interact favorably with other polar groups, such as backbone amides or polar side chains. |

| Orthogonal Dipole-Dipole | The unique electronic nature of the difluorinated ring can lead to specific orthogonal dipole-dipole interactions that are not possible with non-fluorinated analogues. |

| Fluorine-Aromatic | The electron-rich face of an aromatic ring can interact with the electron-deficient region around the fluorine atoms of another ring. |

| Hydrophobic | The fluorinated side chain contributes to the overall hydrophobicity of the peptide, influencing its folding and assembly in aqueous environments. |

Computational tools can be used to visualize and quantify these interactions. For example, analysis of intermolecular binding through techniques like surface plasmon resonance can provide experimental validation for computational predictions. nih.gov The strategic placement of fluorine atoms can therefore be used to engineer specific intermolecular contacts, guiding the formation of desired peptide assemblies.

Applications in Advanced Peptide and Protein Research

Engineering Peptides with Tailored Biorelevant Characteristics

The introduction of Fmoc-2,3-difluoro-L-homophenylalanine into a peptide sequence can significantly modify its physicochemical properties. The presence of fluorine, the most electronegative element, can alter acidity, basicity, hydrophobicity, conformation, and reactivity. nih.gov These modifications are crucial for fine-tuning the biological activity and bioavailability of synthetic peptides. beilstein-journals.org

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. researchgate.net The incorporation of non-canonical amino acids like 2,3-difluoro-L-homophenylalanine is a well-established strategy to enhance proteolytic resistance. asm.orgnih.gov The increased steric bulk from the additional methylene (B1212753) group in the homophenylalanine structure, combined with the electronic perturbations from the difluorinated phenyl ring, can hinder the recognition and binding of proteolytic enzymes. researchgate.net While the introduction of fluorinated amino acids does not universally guarantee increased stability, as the effect can be dependent on the specific enzyme and the position of the substitution, it is a powerful tool for creating more robust peptide analogs. researchgate.netnih.gov Studies on other non-canonical amino acids have shown that such modifications can lead to peptides with significantly improved resistance to proteolytic digestion. rsc.org

The chemical reactivity of a peptide can be influenced by the electronic properties of its constituent amino acids. The two fluorine atoms on the phenyl ring of 2,3-difluoro-L-homophenylalanine are strongly electron-withdrawing. This has a significant impact on the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions. youtube.com Furthermore, the inductive effect of the fluorine atoms can influence the pKa values of nearby functional groups within the peptide chain, which can in turn affect its structure and interactions with other molecules. fu-berlin.de This altered reactivity profile can be advantageous in preventing unwanted side reactions during synthesis and in enhancing the stability of the final peptide product.

Design of Peptidomimetics and Conformational Constrained Peptide Architectures

The design of peptidomimetics often involves the use of non-canonical amino acids to create novel structures that mimic or improve upon the function of natural peptides. This compound, with its unique structural features, is a valuable tool in this endeavor.

The biological activity of a peptide is intimately linked to its three-dimensional conformation. By introducing conformationally constrained amino acids, it is possible to guide a peptide to adopt a specific secondary structure, such as a turn or a helix. nih.govscilit.com The steric and electronic properties of 2,3-difluoro-L-homophenylalanine can restrict the rotational freedom of the peptide backbone, helping to stabilize a desired conformation. nih.gov This can lead to peptidomimetics with enhanced binding affinity and selectivity for their biological targets, as the pre-organized conformation reduces the entropic penalty of binding. nih.gov

As discussed previously, a major application of non-canonical amino acids is the creation of peptides with increased resistance to enzymatic degradation. nih.gov The structural modifications inherent in 2,3-difluoro-L-homophenylalanine—the extended side chain of a homophenylalanine and the difluorinated aromatic ring—contribute to this resistance. Peptides incorporating this amino acid are less likely to be recognized as substrates by proteases, leading to a longer biological half-life. researchgate.netnih.gov This enhanced stability is a critical attribute for the development of effective peptide-based drugs.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C25H21F2NO4 | 437.44 |

| Fmoc-L-homophenylalanine | 132684-59-4 | C25H23NO4 | 401.46 |

| Fmoc-2,3-difluoro-L-phenylalanine | 1260605-30-8 | C24H19F2NO4 | 423.41 |

| Fmoc-2,4-difluoro-L-homophenylalanine | 1260607-93-9 | C25H21F2NO4 | 437.44 |

Data for this compound is based on its chemical structure as a specific CAS number was not available in the search results.

Table 2: Predicted Effects of Incorporating 2,3-difluoro-L-homophenylalanine into Peptides

| Property | Predicted Effect | Rationale |

| Enzymatic Stability | Increased | Steric hindrance from the additional methylene group and electronic perturbation from difluorination. |

| Lipophilicity | Increased | Contribution of fluorine atoms to the overall hydrophobicity of the peptide. |

| Conformational Rigidity | Increased | Restricted rotation around the peptide backbone due to the bulky and electronically modified side chain. |

| Receptor Binding Affinity | Potentially Increased | Pre-organization of the peptide into a bioactive conformation can enhance binding. |

Probing Protein-Ligand and Protein-Protein Interaction Mechanisms

The precise nature of interactions at the interface of a protein and its binding partner is fundamental to biological function. Fluorinated amino acids serve as powerful probes to dissect these interactions.

The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic distribution of the aromatic ring without a large increase in size. In 2,3-difluoro-L-homophenylalanine, this creates a distinct electrostatic potential on the phenyl ring. This modulation can be exploited to probe and enhance binding affinity. For instance, if a protein's binding pocket contains an electron-poor region, the electron-rich edge of the difluorinated ring may form unfavorable electrostatic interactions. Conversely, interactions with electron-rich or cationic residues (e.g., arginine) can be favorable. By systematically replacing a native phenylalanine or tyrosine with its fluorinated counterpart, researchers can map the electronic landscape of a binding site and optimize ligand affinity and specificity.

Enzyme active sites and receptor binding pockets often achieve remarkable specificity through a combination of shape complementarity and electronic matching. The unique steric and electronic profile of 2,3-difluoro-L-homophenylalanine makes it an excellent tool for studying these recognition events. Introducing this analog in place of a natural aromatic amino acid can reveal the tolerance of an active site for subtle changes in size, shape, and electronics. For example, studies with related constrained amino acids have shown that even minor structural alterations can dramatically impact enzyme inhibition, highlighting the sensitivity of active sites to the precise configuration of the interacting ligand. nih.gov This approach helps to elucidate which specific features of a substrate or ligand are critical for productive binding and discrimination from other potential binders.

Peptides containing modified amino acids can act as potent and selective enzyme inhibitors. Fluorinated amino acids are particularly useful in this context. The strong carbon-fluorine bond is resistant to metabolic attack, which can increase the in-vivo stability of a peptide-based inhibitor. Furthermore, the altered electronics of the fluorinated ring can enhance binding to the enzyme's active site. Dipeptides containing sterically constrained phenylalanine analogs have been shown to effectively inhibit enzymes like chymotrypsin (B1334515) in a competitive manner. nih.gov The mechanism often relies on the analog's ability to fit within the active site while being resistant to the enzyme's catalytic action, effectively blocking it. In some cases, the unique electrophilic nature of a modified ring system can lead to irreversible inactivation of the enzyme through covalent bond formation with a nucleophilic residue in the active site. nih.gov

Utilization in Biophysical Characterization Methodologies

Beyond modulating biological activity, this compound is a valuable tool for the biophysical analysis of peptides and proteins, particularly through nuclear magnetic resonance.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful technique for studying protein structure, dynamics, and interactions. rsc.org The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a labeled protein provides a clean window into the local environment of the fluorine probe without background noise from other atoms. rsc.org

When a peptide containing 2,3-difluoro-L-homophenylalanine is introduced into a protein, the two fluorine atoms report on their local environment. The ¹⁹F chemical shift is exquisitely sensitive to changes in solvent exposure, proximity to other aromatic rings, hydrogen bonding, and local electric fields. Upon binding to a target protein or undergoing a conformational change, the chemical shifts of the fluorine nuclei will change, providing direct evidence of the interaction. nih.govnih.gov This allows for the straightforward detection of binding events and the calculation of dissociation constants (Kd). Because the 2- and 3-position fluorine atoms are in different positions on the ring, they may report differently on the same event, offering more detailed structural information.

Table 2: Representative ¹⁹F NMR Data for a Labeled Peptide

| State of Labeled Peptide | ¹⁹F Chemical Shift (ppm) - F2 | ¹⁹F Chemical Shift (ppm) - F3 |

| Unbound (in solution) | -115.4 | -130.2 |

| Bound to Target Protein | -117.9 | -131.0 |

| Change upon Binding (Δδ) | -2.5 | -0.8 |

Note: Chemical shifts are hypothetical and shown relative to a standard like trifluoroacetic acid. The change in chemical shift (Δδ) upon binding provides direct evidence of the interaction and can be used to quantify binding affinity.

Studies of Protein Folding Kinetics and Thermodynamic Pathways

The study of protein folding is fundamental to understanding protein function and misfolding-related diseases. The incorporation of fluorinated amino acids can provide valuable insights into the kinetics and thermodynamics of these processes. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from research on analogous fluorinated phenylalanines can be extrapolated.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can influence the conformational preferences of the peptide backbone. For instance, studies on peptides containing fluorinated β-amino acids have shown that the stereochemistry of the fluorinated residue can stabilize extended β-strand conformations, which can further self-assemble into antiparallel β-sheet structures. nih.gov This stabilization is driven by a combination of intermolecular hydrogen bonds and π-π stacking interactions, which can be modulated by the presence of the fluorine atoms. nih.gov

The thermodynamic stability of proteins can also be assessed using fluorinated amino acids. The fluorine nucleus (¹⁹F) is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high sensitivity and the absence of background signals in biological samples. nih.govresearchgate.net The chemical shift of a ¹⁹F label is highly sensitive to its local environment, including changes in van der Waals contacts and electrostatic fields. nih.gov This sensitivity allows researchers to monitor conformational changes during protein folding and unfolding in real time. nih.gov By observing the changes in the ¹⁹F NMR spectrum upon denaturation, it is possible to derive thermodynamic parameters such as the free energy of folding (ΔG).

Table 1: Potential Impact of 2,3-difluoro-L-homophenylalanine on Protein Folding Parameters

| Parameter | Potential Effect of 2,3-difluoro-L-homophenylalanine Incorporation | Rationale |

| Folding Rate | May be altered due to modified hydrophobic and electrostatic interactions in the transition state. | The altered electron distribution of the difluorinated phenyl ring can affect the stability of folding intermediates and transition states. |

| Thermodynamic Stability (ΔG) | Can be either increased or decreased depending on the specific interactions within the protein core. | Fluorine's electronegativity can lead to favorable orthogonal multipolar interactions or unfavorable electrostatic clashes. |

| Conformational Ensemble of Unfolded State | May be shifted due to altered solvation properties and intramolecular interactions. | The hydrophobicity of the fluorinated side chain can influence the collapse of the polypeptide chain. |

| ¹⁹F NMR Chemical Shift | Provides a direct probe of the local environment at the site of incorporation. | The chemical shift is sensitive to changes in conformation, solvent exposure, and non-covalent interactions. nih.gov |

This table represents potential effects based on general principles of fluorinated amino acids in protein folding and is not based on specific experimental data for this compound.

Contributions to the Development of Chemical Biology Tools

The unique properties of fluorinated amino acids make them valuable components in the design of chemical tools to interrogate complex biological systems.

Signal transduction pathways are intricate networks that rely on specific molecular recognition events, often involving protein-protein or protein-ligand interactions. Chemical probes are essential for dissecting these pathways. While direct examples of this compound in chemical probe design are not readily found in the literature, the principles of using fluorinated amino acids for this purpose are well-established.

Peptides containing fluorinated amino acids can be synthesized to act as inhibitors or substrates for enzymes involved in signaling cascades, such as kinases and phosphatases. beilstein-journals.orgnih.gov For example, fluorinated tyrosine analogs have been used to create peptide substrates for protein tyrosine phosphatases (PTPs) that are resistant to oxidation by tyrosinase, facilitating their use in screening assays. nih.gov The fluorine atoms can also modulate the binding affinity and specificity of the peptide for its target protein.

Furthermore, ¹⁹F NMR can be employed in fragment-based drug discovery to screen for small molecules that bind to a protein of interest. nih.gov By incorporating a fluorinated amino acid like 2,3-difluoro-L-homophenylalanine into a protein, changes in the ¹⁹F NMR signal upon the addition of potential ligands can indicate binding events and provide information about the binding site. nih.gov This approach is particularly powerful for studying protein-protein interactions, which are often challenging targets for small molecule inhibitors.

Fluorescently labeled peptides are another class of chemical probes used to study signal transduction. While the inherent fluorescence of the difluorophenyl group is not typically strong enough for direct imaging, the Fmoc-protecting group itself is fluorescent. More commonly, peptides synthesized using this compound can be further modified with a dedicated fluorophore to create a specific probe. For instance, a peptide substrate for a kinase could be designed with a fluorophore whose emission is sensitive to the phosphorylation state of a nearby residue, allowing for real-time monitoring of kinase activity. nih.gov

Table 2: Potential Applications of Peptides Containing 2,3-difluoro-L-homophenylalanine as Chemical Probes

| Application Area | Probe Design Principle | Information Gained |

| Enzyme Inhibition | Design of peptide mimetics that bind to the active site of an enzyme. | Elucidation of enzyme mechanism and development of therapeutic leads. beilstein-journals.orgnih.gov |

| Substrate Specificity Profiling | Synthesis of a library of potential substrates containing the fluorinated amino acid. | Identification of the preferred substrates for enzymes like kinases and proteases. nih.gov |

| ¹⁹F NMR-based Screening | Incorporation into a target protein to serve as a reporter for ligand binding. | Discovery of small molecule binders and characterization of their binding sites. nih.gov |

| Fluorescence-based Assays | Attachment of a fluorophore to a peptide containing the fluorinated amino acid to monitor enzymatic activity. | Real-time kinetics of signal transduction events. nih.gov |

This table outlines potential applications based on established methodologies in chemical biology and does not represent specific documented uses of this compound.

Future Research Directions and Emerging Methodologies

Advancement in Stereoselective and Efficient Synthetic Routes

Catalytic Asymmetric Synthesis: A primary focus will be the development of novel catalytic asymmetric methods to control the stereochemistry at the α-carbon. This includes the exploration of new chiral catalysts for reactions such as the Friedel-Crafts alkylation of 2,3-difluorotoluene (B1304731) derivatives with protected amino acid precursors. The use of transition metal catalysts in combination with chiral ligands is a promising avenue for achieving high enantioselectivity and yields.

Chemoenzymatic Approaches: The integration of enzymatic transformations offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, can be employed for the kinetic resolution of racemic esters of 2,3-difluoro-homophenylalanine. nih.gov Future research may focus on identifying or engineering novel enzymes with enhanced substrate specificity and stability for the synthesis of this particular difluorinated amino acid.

Improved Fluorination and Homologation Strategies: Research into more direct and efficient methods for the difluorination of the aromatic ring and the extension of the side chain will be crucial. This may involve the development of novel fluorinating reagents or the optimization of existing protocols to improve regioselectivity and reduce the number of synthetic steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for scalability. | Development of novel chiral catalysts and ligands. |

| Chemoenzymatic Methods | High stereoselectivity, environmentally friendly. | Identification and engineering of specific enzymes. |

| Advanced Fluorination/Homologation | Increased efficiency, reduced synthetic steps. | Novel fluorinating agents and optimized reaction conditions. |

Exploration of Novel Peptide Scaffolds and Architectures

The unique steric and electronic properties of Fmoc-2,3-difluoro-L-homophenylalanine make it an attractive candidate for the design of novel peptide scaffolds with predefined secondary and tertiary structures. The introduction of this amino acid can influence peptide conformation and stability, leading to new therapeutic and biotechnological applications. nbinno.com

Future research will likely explore its incorporation into a variety of peptide architectures:

Helical Peptides: The influence of the 2,3-difluorophenyl group on the propensity of peptides to adopt helical conformations will be a key area of investigation. The dipoles of the C-F bonds can engage in specific interactions with the peptide backbone, potentially stabilizing or destabilizing helical structures depending on the context.

Beta-Sheet Forming Peptides: The role of this amino acid in promoting or disrupting β-sheet formation is another important research direction. This is particularly relevant for the design of inhibitors of protein aggregation associated with diseases like Alzheimer's.

Cyclic Peptides: The incorporation of this compound into cyclic peptides could lead to constrained conformations with enhanced receptor binding affinity and proteolytic stability.

Synergistic Integration of Advanced Computational Design with Experimental Approaches

The rational design of peptides incorporating this compound will be greatly enhanced by the synergistic use of computational modeling and experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the conformational preferences of peptides containing this modified amino acid. nih.govresearchgate.net These simulations can predict how the difluorinated aromatic ring influences local and global peptide structure, guiding the design of peptides with specific folded architectures.

Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately model the electronic properties of the 2,3-difluorophenyl side chain and its interactions with the surrounding peptide environment. nih.gov This information is crucial for understanding the impact of fluorination on non-covalent interactions that govern peptide folding and binding.

Iterative Design-Synthesis-Testing Cycles: The most powerful approach will involve an iterative cycle where computational models are used to design novel peptides, which are then synthesized and experimentally characterized. The experimental data can then be used to refine the computational models, leading to a deeper understanding of the structure-property relationships of these fluorinated peptides.

Interfacing with Emerging Biological Research Techniques for Functional Studies

The presence of fluorine atoms in this compound provides a unique handle for a range of advanced biophysical and imaging techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is an excellent probe for studying peptide conformation and dynamics. nih.govacs.orged.ac.uk The distinct chemical shift of the fluorine atoms in 2,3-difluoro-L-homophenylalanine can provide information about the local environment of the side chain, allowing for the study of peptide folding, binding events, and interactions with biological membranes. nih.gov Future applications could involve in-cell ¹⁹F NMR to study the behavior of these peptides in a cellular context. nih.gov

Positron Emission Tomography (PET) Imaging: The introduction of the radioactive isotope ¹⁸F into the 2,3-difluoro-L-homophenylalanine side chain would enable the development of novel PET imaging agents. nih.govnih.gov Peptides labeled with ¹⁸F can be used to visualize and quantify biological processes in vivo, such as receptor expression on tumors, offering a powerful tool for disease diagnosis and monitoring therapeutic response. snmjournals.org

Proteolytic Stability Assays: A key advantage of incorporating fluorinated amino acids is the potential for increased resistance to enzymatic degradation. acs.org Systematic studies on the proteolytic stability of peptides containing 2,3-difluoro-L-homophenylalanine will be essential to validate their potential as long-lasting therapeutic agents.

| Technique | Application for this compound Peptides |

| ¹⁹F NMR Spectroscopy | Probing peptide conformation, dynamics, and binding interactions. |

| Positron Emission Tomography (PET) | Development of ¹⁸F-labeled peptides for in vivo imaging. |

| Proteolytic Stability Assays | Evaluating resistance to enzymatic degradation for therapeutic applications. |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-2,3-difluoro-L-homophenylalanine?

The synthesis typically involves coupling Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) with the target amino acid derivative under mildly basic conditions (e.g., NaHCO₃ in acetonitrile). The pH must be maintained above 7 to prevent protonation of the amino group but below 9 to avoid Fmoc deprotection . Post-reaction, the product is purified via acid precipitation (pH adjustment to ~1), followed by extraction with organic solvents (e.g., ethyl acetate) and drying under vacuum . Confirmation of purity is achieved using reversed-phase HPLC and ¹H/¹³C NMR spectroscopy .

Q. How should this compound be purified after solid-phase peptide synthesis (SPPS)?

After SPPS, cleavage from the resin is performed using trifluoroacetic acid (TFA)/water mixtures, followed by cold ether precipitation. Purification involves preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical HPLC (≥95% purity threshold) and mass spectrometry (HRMS) are used to verify identity and purity .

Q. What analytical techniques are recommended for characterizing fluorinated Fmoc-amino acids?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns and assessing electronic effects of fluorination .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., M+H⁺, M+Na⁺) .

- Circular dichroism (CD) : Useful for studying conformational changes in peptides incorporating fluorinated residues .

Advanced Research Questions

Q. How can low coupling efficiency of this compound during SPPS be mitigated?

Steric hindrance from the difluoro and homophenyl groups may reduce coupling efficiency. Strategies include:

Q. How do electronic effects of fluorine substituents influence peptide stability and folding?

Fluorine’s electronegativity alters electron density in aromatic rings, affecting π-π stacking and hydrophobic interactions. For example:

- Enhanced rigidity : Fluorination can restrict side-chain rotation, stabilizing β-sheet or helical conformations in peptides.

- Solvent interactions : Fluorinated residues may increase hydrophobicity, impacting solubility and aggregation behavior (e.g., hydrogel formation) . Comparative studies using non-fluorinated analogs and CD spectroscopy are recommended to isolate these effects .

Q. How to resolve contradictory NMR data for fluorinated Fmoc-amino acid derivatives?

Discrepancies in ¹H/¹³C NMR signals may arise from:

Q. What strategies optimize enantiomeric separation of Fmoc-protected fluorinated amino acids?

Chiral stationary phases (CSPs) like polysaccharide derivatives (e.g., Chiralpak IA) are effective. Mobile phases with hexane/isopropanol (80:20, v/v) and 0.1% TFA achieve baseline separation. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) with a CHIRAL ART Amylose-SA column improves resolution .

Experimental Design Considerations

Q. How to design experiments for studying fluorinated amino acids in biomaterials?

- Self-assembly studies : Use concentration-dependent fluorescence assays or TEM to monitor nanostructure formation (e.g., fibrils or hydrogels) .

- Stability assays : Compare enzymatic degradation rates of fluorinated vs. non-fluorinated peptides using LC-MS.

- Thermal analysis : Differential scanning calorimetry (DSC) can reveal phase transitions in peptide-based materials .

Q. What precautions are necessary when handling fluorinated Fmoc-amino acids in aqueous environments?

- Hydrolysis risk : Fluorinated aromatic rings may undergo slow hydrolysis under acidic/basic conditions. Use neutral buffers (pH 6–8) for long-term storage.

- Light sensitivity : Protect from UV light to prevent defluorination.

- Waste disposal : Fluorinated compounds require specialized disposal due to potential environmental persistence .

Data Contradiction Analysis

Q. How to address inconsistencies in bioactivity data for fluorinated peptide analogs?

- Batch variability : Confirm purity via HPLC and elemental analysis.

- Cellular uptake differences : Fluorination may alter membrane permeability; quantify intracellular concentrations using radiolabeling or fluorescence tagging.

- Off-target effects : Perform counter-screens against related receptors/enzymes to rule out non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.